molecular formula C6H12O2 B147610 Ethyl isobutyrate CAS No. 97-62-1

Ethyl isobutyrate

Cat. No.: B147610
CAS No.: 97-62-1
M. Wt: 116.16 g/mol
InChI Key: WDAXFOBOLVPGLV-UHFFFAOYSA-N
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Description

Ethyl isobutyrate, also known as ethyl 2-methylpropanoate, is an organic compound with the molecular formula C6H12O2. It is a colorless liquid with a fruity odor, commonly found in various fruits and used as a flavoring agent. This ester is known for its pleasant aroma and is often used in the food and beverage industry to impart fruity flavors.

Mechanism of Action

Target of Action

Ethyl isobutyrate is primarily used as a flavoring agent

Biochemical Pathways

In this reaction, an alcohol (in this case, ethanol) reacts with a carboxylic acid (isobutyric acid) to produce an ester (this compound) and water .

Pharmacokinetics

It is also likely metabolized and excreted fairly quickly .

Result of Action

The primary result of this compound’s action is the perception of a specific flavor or aroma. It is often described as having a fruity, apple-like flavor . This makes it a popular choice for use in food and beverage products, as well as in fragrances.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, it is highly flammable and its vapors can form explosive mixtures with air . Therefore, it should be stored and handled in a cool, well-ventilated area away from open flames or sparks . Additionally, it is slightly soluble in water and miscible with alcohol and diethyl ether , which can affect its distribution in different environments.

Biochemical Analysis

Biochemical Properties

Ethyl isobutyrate is involved in biochemical reactions as it interacts with various enzymes, proteins, and other biomolecules. It is a product of esterification, a reaction between an alcohol and a carboxylic acid . This reaction results in the formation of an ester (in this case, this compound) and water .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not fully understood. It is known that it can influence cell function. For example, it can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Metabolic Pathways

This compound is involved in metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl isobutyrate is typically synthesized through the esterification of isobutyric acid and ethanol. The reaction involves mixing isobutyric acid with anhydrous ethanol and adding concentrated sulfuric acid as a catalyst. The mixture is then refluxed for approximately 14 hours. After the reaction, the mixture is washed with water and saturated sodium bicarbonate solution, dried using anhydrous magnesium sulfate, and finally distilled to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, are common practices to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl isobutyrate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form isobutyric acid and ethanol.

    Oxidation: this compound can be oxidized to produce isobutyric acid using strong oxidizing agents.

    Reduction: Reduction of this compound can yield isobutanol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Hydrolysis: Isobutyric acid and ethanol.

    Oxidation: Isobutyric acid.

    Reduction: Isobutanol.

Scientific Research Applications

Ethyl isobutyrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its role in the flavor profiles of fruits and its potential use in biotechnological applications.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Widely used in the food and beverage industry as a flavoring agent, and in the fragrance industry for its pleasant aroma.

Comparison with Similar Compounds

Ethyl isobutyrate can be compared with other esters such as:

    Ethyl butyrate: Known for its pineapple-like aroma, used in flavorings and fragrances.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group, used in organic synthesis.

    Isobutyl acetate: Has a fruity odor, used as a solvent and in flavorings.

Uniqueness: this compound is unique due to its specific fruity aroma and its widespread use in the food and beverage industry. Its chemical properties and reactivity also make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-methylpropanoate
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InChI

InChI=1S/C6H12O2/c1-4-8-6(7)5(2)3/h5H,4H2,1-3H3
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InChI Key

WDAXFOBOLVPGLV-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(C)C
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Molecular Formula

C6H12O2
Record name ETHYL ISOBUTYRATE
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DSSTOX Substance ID

DTXSID7047728
Record name Ethyl isobutyrate
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Molecular Weight

116.16 g/mol
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Physical Description

Ethyl isobutyrate appears as a colorless volatile liquid with a fruity, aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air. May irritate skin and eyes. Used to make flavoring extracts and other chemicals., Liquid with an aromatic fruity odor; [Merck Index] Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Liquid, colourless liquid/fruity odour
Record name ETHYL ISOBUTYRATE
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Record name Ethyl isobutyrate
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Record name Ethyl 2-methylpropanoate
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Boiling Point

112.00 to 113.00 °C. @ 760.00 mm Hg
Record name Ethyl 2-methylpropanoate
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Flash Point

less than 70 °F (NFPA, 2010)
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Solubility

very soluble in ether, 1 ml in 1 ml 95% alcohol (in ethanol)
Record name Ethyl isobutyrate
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Density

0.862-0.868
Record name Ethyl isobutyrate
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Vapor Pressure

25.4 [mmHg]
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CAS No.

97-62-1
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Record name Ethyl isobutyrate
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Record name ethyl 2-methylpropanoate
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Melting Point

-88.2 °C
Record name Ethyl 2-methylpropanoate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Ethyl isobutyrate known for?

A1: this compound is an ester primarily recognized for its fruity aroma, often described as reminiscent of pineapple, strawberry, or even apple. [, , , ]

Q2: In which food and beverage products is this compound found?

A2: this compound contributes significantly to the aroma of various products, including:

  • Fruits: Lychee fruit, passion fruit, blueberries, and certain grape varieties like Gewürztraminer. [, , , , ]
  • Fermented Products: Wines (especially white varieties like Scheurebe), beers (particularly lambic Gueuze), soy sauce, and rice-based Baijiu. [, , , , , , , , ]
  • Vinegars: Sherry vinegar. []

Q3: How does the presence of other aroma compounds influence the perception of this compound?

A3: Studies show that this compound can engage in complex interactions with other aroma compounds, leading to the perception of emergent odors in mixtures. This phenomenon, called "odor blending," highlights the importance of considering the overall aroma profile rather than individual compounds in isolation. [, ] For instance, research has demonstrated that this compound, when combined with specific proportions of Ethyl maltol, creates a pineapple-like aroma that is distinct from the individual scents of the components. []

Q4: How do different harvest and fermentation techniques affect this compound levels in wine?

A4: Research indicates that the concentration of this compound can be influenced by various factors:

  • Grape Variety: Gewürztraminer wines tend to exhibit higher levels of this compound. [, ]
  • Fermentation: Sequential inoculation with certain non-Saccharomyces yeasts, such as Torulaspora delbrueckii, during wine fermentation can lead to an overall reduction in this compound levels, particularly ethyl esters of medium-chain fatty acids. [] Conversely, sequential inoculation with Metschnikowia pulcherrima may result in an enhanced ester profile. []

Q5: How does storage affect the aroma profile of products containing this compound?

A5: In dry-hopped beers, this compound levels significantly decrease over a two-year storage period. [] This degradation, more pronounced than in non-dry-hopped beers, is attributed to hop esterase activity. [] Conversely, bottle refermentation can help regenerate some flavors. []

Q6: What is the molecular formula and molecular weight of this compound?

A6: The molecular formula of this compound is C6H12O2, and its molecular weight is 116.16 g/mol.

Q7: Can you describe a method for synthesizing this compound?

A7: One common method for synthesizing this compound involves the esterification of isobutyric acid with ethanol in the presence of an acid catalyst, such as p-toluenesulfonic acid. [] This reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation. []

Q8: How does the structure of this compound relate to its aroma?

A8: The ester functional group (-COO-) in this compound is primarily responsible for its characteristic fruity aroma. The size and branching of the alkyl groups attached to the ester group can influence the specific nuances of the aroma. [, ]

Q9: Is this compound used as a building block in organic synthesis?

A9: Yes, the enolate of this compound, generated by deprotonation with a strong base like LDA, can be used in various organic reactions, including:

  • β-lactam Synthesis: Reacting this compound enolate with imines can yield β-lactams, which are important structural motifs in several antibiotics. []
  • Mannich-type Reactions: this compound enolate can participate in Mannich-type reactions with aldehydes and aromatic amines to form β-amino carbonyl compounds. []

Q10: Has this compound been investigated for other biological activities?

A11: this compound, as part of microbial volatile organic compounds (MVOCs), has been found to possess SOS-inducing activity. []

Q11: How is this compound used in polymer chemistry?

A11: this compound has found application in the synthesis of polymers:

  • RAFT Agent: Derivatives of this compound, such as (S)-2-(this compound)-(O-ethyl xanthate), function as reversible addition-fragmentation chain transfer (RAFT) agents in the controlled radical polymerization of monomers like N-vinylpyrrolidone. [] This technique allows for precise control over molecular weight and polydispersity, essential for tailoring polymer properties. []
  • Model Compound: this compound and its derivatives serve as model compounds in studies investigating the properties of polymers, such as poly(2-(dimethylamino)ethyl methacrylate). [, ] These studies help understand the hydrolytic stability and fluorescence behavior of polymers. [, ]

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